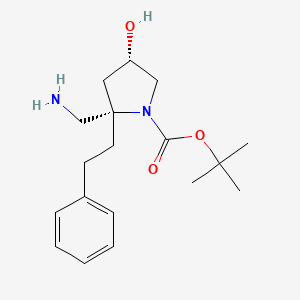
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and several functional groups including an amine, a hydroxyl, and a carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a pyrrolidine derivative as the starting material, which is then functionalized through a series of reactions including alkylation, amination, and esterification. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-benzylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-(2-phenylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(22)20-12-15(21)11-18(20,13-19)10-9-14-7-5-4-6-8-14/h4-8,15,21H,9-13,19H2,1-3H3/t15-,18-/m0/s1 |
InChI Key |
KZHLZIYQNSWENS-YJBOKZPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CCC2=CC=CC=C2)CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCC2=CC=CC=C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















